Acenaphtho[1,2-j]fluoranthene
Overview
Description
Acenaphtho[1,2-j]fluoranthene is a polycyclic aromatic hydrocarbon that consists of fused aromatic rings. This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields. The compound’s structure allows for extensive conjugation, which can influence its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acenaphtho[1,2-j]fluoranthene can be synthesized through a series of tandem cyclization reactions. One common method involves the dehydrofluorination of 1,4-di(1-naphthyl)-2,5-difluorobenzene on activated γ-alumina. The presence of residual hydroxyl groups in the alumina can reduce the yield of the target product due to side hydrolysis reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This often includes controlling the temperature, pressure, and the presence of catalysts to facilitate the desired cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: Acenaphtho[1,2-j]fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Acenaphtho[1,2-j]fluoranthene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which acenaphtho[1,2-j]fluoranthene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extensive conjugated system allows it to interact with DNA, proteins, and other biomolecules, potentially leading to changes in their structure and function. The specific pathways involved depend on the particular derivative and its target.
Comparison with Similar Compounds
- Acenaphtho[1,2-k]fluoranthene
- Benzo[a]pyrene
- Chrysene
Comparison: Acenaphtho[1,2-j]fluoranthene is unique due to its specific arrangement of fused rings, which influences its electronic properties and reactivity. Compared to similar compounds like benzo[a]pyrene and chrysene, this compound may exhibit different reactivity patterns and biological activities due to its distinct structure .
Properties
IUPAC Name |
heptacyclo[15.7.1.14,8.02,16.03,13.021,25.012,26]hexacosa-1(24),2(16),3(13),4,6,8(26),9,11,14,17,19,21(25),22-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-5-15-7-3-11-21-23(15)17(9-1)19-13-14-20-18-10-2-6-16-8-4-12-22(24(16)18)26(20)25(19)21/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYGRCGTUMHLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C6=CC=CC7=C6C5=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348065 | |
Record name | Acenaphtho[1,2-j]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193-21-5 | |
Record name | Acenaphtho[1,2-j]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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